
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly significant in the field of synthetic organic chemistry due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including tetrahydrofuran (THF) and acetonitrile (MeCN), at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are frequently used reducing agents.
Substitution: Deprotection of the Boc group is typically achieved using TFA, oxalyl chloride, or hydrochloric acid in various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
The compound 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (CAS Number: 1779990-74-7) is a significant intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active compounds. This article discusses its applications, focusing on scientific research, synthesis methodologies, and its role in medicinal chemistry.
Chemical Properties and Structure
This compound is characterized by the following molecular properties:
- Molecular Formula : CHNO
- Molecular Weight : 243.26 g/mol
- Purity : Typically ≥95%
The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals, making it valuable for various chemical transformations.
Synthesis of Bioactive Molecules
This compound is utilized as an intermediate in the synthesis of various bioactive molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites, facilitating multi-step syntheses. For instance, it can be converted into other piperidine derivatives that exhibit pharmacological activities.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for developing novel drugs. Its derivatives have been explored for their potential as:
- Antidepressants
- Antineoplastic agents
- Antimicrobial compounds
Research has demonstrated that modifications to the piperidine structure can enhance the biological activity and selectivity of these compounds.
Peptide Synthesis
The compound is also relevant in peptide synthesis, where it acts as a building block for creating peptide chains. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization and incorporation into larger peptide structures.
Case Study 1: Synthesis of Piperidine Derivatives
A study published in Journal of Organic Chemistry detailed the synthesis of various piperidine derivatives using this compound as a starting material. The researchers demonstrated how different substituents could be introduced to enhance the pharmacological profile of these compounds.
Case Study 2: Antimicrobial Activity
Another research article investigated the antimicrobial properties of synthesized derivatives from this compound. The study found that certain modifications led to increased efficacy against resistant bacterial strains, showcasing its potential in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure and used for similar purposes in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis and other organic transformations.
Uniqueness
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a piperidine ring. This combination provides enhanced stability and reactivity, making it a valuable tool in synthetic organic chemistry .
Biological Activity
1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid (Boc-6-oxopiperidine) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-6-oxopiperidine, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Information
- IUPAC Name : this compound
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 163438-09-3
Physical Properties
Property | Value |
---|---|
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 303.4 ± 35.0 °C |
Melting Point | Not Available |
Flash Point | 137.3 ± 25.9 °C |
Boc-6-oxopiperidine exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of specific enzymes that play roles in disease processes, particularly in cardiovascular diseases.
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of Boc-6-oxopiperidine on the enzyme ADAMTS7, which is implicated in atherosclerosis progression. The inhibitory potency was evaluated using FRET assays, revealing significant activity against ADAMTS7 with an IC50 value of approximately 50 nM, indicating a strong potential for therapeutic applications in cardiovascular diseases .
Comparative Enzyme Activity Table
Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
---|---|---|
Boc-6-oxopiperidine | 50 ± 20 | 10 ± 1 |
Reference Compound | 70 ± 10 | 10 ± 0.1 |
Case Studies and Research Findings
- Cardiovascular Applications : A study demonstrated that Boc-6-oxopiperidine could inhibit ADAMTS7 cleavage of protein substrates, suggesting its role in modulating proteolytic activity associated with cardiovascular diseases .
- Molecular Modeling : Molecular docking studies provided insights into the binding interactions between Boc-6-oxopiperidine and target proteases, enhancing the understanding of its selectivity and efficacy .
Toxicological Profile
Preliminary toxicity assessments indicate that Boc-6-oxopiperidine may exhibit moderate hepatotoxicity at higher concentrations, necessitating further investigation into its safety profile for clinical use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid with high purity?
- Methodology : The synthesis typically involves sequential protection and functionalization steps. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen can be achieved using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF). Subsequent oxidation of the 6-position to a ketone may employ reagents like Dess-Martin periodinane or RuO₂. The carboxylic acid group is often introduced via hydrolysis of a pre-installed ester (e.g., methyl ester) using aqueous LiOH or HCl. Key steps include monitoring reaction progress via TLC and HPLC to ensure intermediates are free of deprotection byproducts .
- Purification : Recrystallization from solvents like ethyl acetate/hexane or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) improves purity. Confirm final product integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H NMR (400 MHz, DMSO-d₆) identifies the Boc group (δ ~1.4 ppm, singlet) and the piperidine ring protons (δ 2.5–3.5 ppm). The carboxylic acid proton may appear as a broad peak at δ ~12 ppm.
- IR : Peaks at ~1700 cm (C=O stretch of Boc and carboxylic acid) and ~1250 cm (C-O of Boc) are diagnostic.
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) and detect residual solvents or unreacted intermediates .
Q. How can researchers mitigate common impurities during synthesis?
- Impurity Sources : Partial Boc deprotection (due to acidic conditions) or over-oxidation of the piperidine ring.
- Mitigation :
- Optimize reaction pH during hydrolysis to avoid premature deprotection.
- Use scavengers (e.g., triethylamine) to neutralize acidic byproducts.
- Employ low-temperature (-20°C) crystallization to separate polar impurities .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the 6-oxo group in downstream modifications?
- Steric Hindrance : The tert-butoxycarbonyl group at the 1-position creates steric bulk, slowing nucleophilic attacks at the 6-oxo group. Computational studies (DFT) can predict preferred reaction sites.
- Electronic Effects : The electron-withdrawing Boc group increases the electrophilicity of the 6-oxo carbon, favoring nucleophilic additions (e.g., Grignard reagents). Contrastingly, the carboxylic acid at the 3-position may stabilize enolate intermediates, enabling alkylation or Michael additions. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures) is recommended .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in enzyme inhibition assays may arise from varying buffer conditions (e.g., pH affecting ionization of the carboxylic acid).
- Resolution :
- Standardize assay protocols (e.g., pH 7.4 PBS buffer, 25°C).
- Use isothermal titration calorimetry (ITC) to quantify binding constants directly, avoiding fluorescent probe artifacts.
- Compare results with structurally analogous compounds (e.g., 4-phenylpiperidine derivatives) to isolate structure-activity relationships .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated Stability Testing :
- Thermal Stability : Store at 4°C, -20°C, and 25°C for 30 days. Analyze degradation via HPLC; degradation products (e.g., free piperidine from Boc loss) indicate instability.
- pH Stability : Dissolve in buffers (pH 2–9) and monitor by NMR for hydrolysis or tautomerization. The 6-oxo group may enolize under acidic conditions, forming reactive intermediates .
Q. Methodological Tables
Table 1 : Comparison of Synthetic Routes and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Boc Protection | Boc₂O, DMAP, THF, 0°C→RT | 85 | 92 | |
6-Oxidation | Dess-Martin, CH₂Cl₂, RT | 78 | 89 | |
Ester Hydrolysis | LiOH, THF/H₂O, 40°C | 90 | 95 |
Table 2 : Stability Under Accelerated Conditions
Condition | Degradation Products | % Remaining (30 days) | Reference |
---|---|---|---|
25°C, dry | None detected | 98 | |
40°C, 75% RH | Piperidine-3-carboxylic acid | 72 | |
pH 2 (HCl) | Enolized intermediate | 65 |
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHAAKHJLWVLJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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